8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide
Description
Chemical Structure and Properties
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound featuring a fused triazolo-pyridine core. The molecule includes a chlorine atom at position 8, a trifluoromethyl group at position 6, and an amine group at position 3, protonated as a hydrobromide salt. Its molecular formula is C₇H₅BrClF₃N₅, with a molecular weight of 337.49 g/mol (CAS: 338773-34-5) .
Key Applications
This compound is primarily utilized in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors or GABA receptor modulators due to its electron-withdrawing substituents (Cl, CF₃) and aromatic nitrogen-rich scaffold .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4.BrH/c8-4-1-3(7(9,10)11)2-15-5(4)13-14-6(15)12;/h1-2H,(H2,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCFWRESKWNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)N)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-chloro-2-(trifluoromethyl)pyridine with hydrazine hydrate can lead to the formation of the triazole ring . The final step often involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various other groups into the molecule .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs in the Triazolo-Pyridine Family
The table below compares 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide with structurally related triazolo-pyridines:
Key Observations :
- The trifluoromethyl group at position 6 enhances lipophilicity and resistance to oxidative metabolism compared to methyl or phenyl analogs .
- Hydrobromide salts (e.g., target compound vs. free base in CAS 478066-06-7) improve aqueous solubility, critical for in vivo pharmacokinetic studies .
Pharmacological Analogs with Triazolo-Benzodiazepine Scaffolds
Triazolo-pyridines share structural similarities with triazolo-benzodiazepines like triazolam (CAS: 28911-01-5) and flualprazolam (CAS: 28911-01-5). However, the absence of a diazepine ring in the target compound limits GABA receptor binding, as seen in benzodiazepines .
Biological Activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Chemical Formula : C₇H₃ClF₃N₃
- Molecular Weight : 237.57 g/mol
- CAS Number : 1428532-93-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit potent activity against certain pathogens and could influence ion channels, particularly the hERG channel, which is crucial for cardiac function.
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how modifications to the triazolo-pyridine framework affect biological activity. For instance, the substitution patterns on the triazole ring and the presence of fluorinated groups significantly influence the compound's potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substituents on triazole ring | Enhanced potency against Cryptosporidium parvum |
| Fluorination | Improved lipophilicity and cellular uptake |
Biological Activity
Recent studies have demonstrated that 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide exhibits notable anti-parasitic activity. It has shown efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal diseases.
Case Studies
- Efficacy Against Cryptosporidiosis :
- Cardiotoxicity Assessment :
Pharmacological Profile
The pharmacological profile of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide includes:
- Antiparasitic Activity : Effective against C. parvum with moderate potency.
- Cardiac Safety : Potential cardiotoxicity due to hERG channel inhibition at elevated concentrations.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | Hydrazine, THF, 80°C, 24h | 65–75 | |
| Chlorination | POCl₃, DMF, 70°C, 12h | 50–60 | |
| Trifluoromethylation | CF₃I, CuI, DMSO, 100°C, 48h | 30–40 |
Advanced: How can computational methods guide the optimization of reaction pathways for this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and cheminformatics tools can:
- Predict Reactivity : Identify electrophilic/nucleophilic sites via Fukui indices or electrostatic potential maps .
- Optimize Catalysts : Screen transition metal catalysts (e.g., Cu, Pd) for trifluoromethylation efficiency using binding energy simulations .
- Troubleshoot Side Reactions : Model competing pathways (e.g., over-chlorination) to adjust stoichiometry or temperature .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 301.1 (calculated for C₉H₈ClF₃N₄) .
- XRD : Resolve crystal packing and confirm hydrogen bonding patterns (if crystalline) .
Advanced: How does the chloro-trifluoromethyl substitution pattern influence biological activity?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group enhances metabolic stability by reducing cytochrome P450 oxidation .
- Hydrophobic Interactions : Chlorine at C-8 improves membrane permeability, as shown in logP comparisons (experimental logP = 2.1 vs. unsubstituted analogs at 1.3) .
- SAR Studies : Replace Cl with Br or F to assess binding affinity changes in target enzymes (e.g., kinase inhibition assays) .
Advanced: What strategies resolve contradictions in solubility data across studies?
Methodological Answer:
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal conditions .
- Co-Solvent Screening : Use DMSO:water gradients (10–90%) to balance polarity .
- Thermodynamic Analysis : Measure melting points and enthalpy of dissolution via DSC to correlate crystallinity with solubility .
Basic: What are the stability challenges during storage?
Methodological Answer:
- Hydrolytic Degradation : Store at ≤−20°C in airtight containers with desiccants (silica gel) to prevent HBr dissociation .
- Light Sensitivity : Protect from UV exposure using amber glassware; monitor via HPLC for decomposition products .
Advanced: How can reaction mechanisms be validated experimentally?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track triazole ring formation via NMR .
- Kinetic Studies : Monitor intermediates by in situ IR spectroscopy during cyclization .
- Trapping Experiments : Add TEMPO to detect radical intermediates in trifluoromethylation steps .
Basic: What purification methods yield high-purity product?
Methodological Answer:
- Column Chromatography : Use silica gel with EtOAc:hexane (3:7) for initial separation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol:water) to remove halogenated byproducts .
- HPLC-Prep : Apply C18 columns with 0.1% TFA in acetonitrile/water gradients for final polishing .
Advanced: What computational models predict SAR for kinase inhibition?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzymatic assays .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
